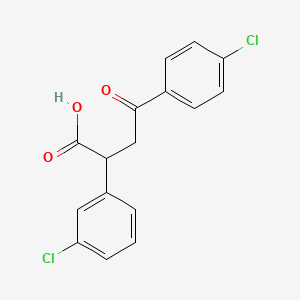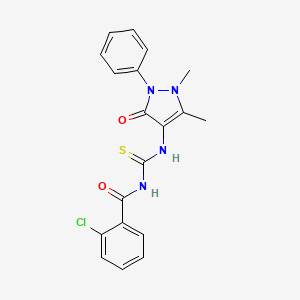![molecular formula C10H15NO B2539699 3-[Methyl(phenyl)amino]propan-1-ol CAS No. 34579-44-7](/img/structure/B2539699.png)
3-[Methyl(phenyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[Methyl(phenyl)amino]propan-1-ol” is a synthetic intermediate . It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities . It is also used to synthesize indolyl aryl propanamines as dual-acting norepinephrine and serotonin reuptake inhibitors .
Molecular Structure Analysis
The molecular formula of “3-[Methyl(phenyl)amino]propan-1-ol” is C10H15NO . The InChI code is 1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[Methyl(phenyl)amino]propan-1-ol” include a density of 1.0±0.1 g/cm3, a boiling point of 286.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, including 3-[Methyl(phenyl)amino]propan-1-ol, is crucial in asymmetric synthesis. Candida antarctica lipase A has been identified as an effective biocatalyst for this process, facilitating the production of valuable intermediates such as (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial Agent Synthesis
3-[Methyl(phenyl)amino]propan-1-ol is utilized in the synthesis of compounds with potential antimicrobial properties. For example, its reaction with various agents leads to the formation of substituted phenyl azetidines, which have been characterized for antimicrobial activity (Doraswamy & Ramana, 2013).
Ionization Constant and Antioxidant Activity
This compound's ionization constant (pKa) and its implications for physiological pH are studied. It exhibits significant antimicrobial and antioxidant activities, highlighting its potential in various medical applications (Oloyede & Omisakin, 2014).
Src Kinase Inhibition and Anticancer Activities
Derivatives of 3-[Methyl(phenyl)amino]propan-1-ol have been evaluated as Src kinase inhibitors and for their anticancer activities, particularly in breast carcinoma cells. These studies help understand the structure-activity relationship of these compounds (Sharma et al., 2010).
Application in Antimalarial Drug Synthesis
The compound is used in the synthesis of a series of derivatives with antimalarial potency. This includes research on the correlation between molecular structure and antimalarial activity, emphasizing its role in developing new therapeutic agents (Werbel et al., 1986).
Cardiovascular Disease Treatment
New derivatives of 1-phenoxy-3-amino-propane-2-ol, closely related to 3-[Methyl(phenyl)amino]propan-1-ol, are explored for their potential in treating cardiovascular diseases. These derivatives exhibit beta-adrenergic and anti-arrhythmic properties, demonstrating their relevance in cardiac health (Griffin, 2001).
Synthesis of Cyclic Polyamines
3-Amino-propan-1-ol, a related compound, is used for synthesizing circular polyamines with potential applications in drug and gene delivery. This demonstrates the versatility of such compounds in pharmaceutical research (Cassimjee, Marin, & Berglund, 2012).
Antifungal Agent Development
Research on the synthesis of derivatives of 3-[Methyl(phenyl)amino]propan-1-ol, including studies on their antifungal properties, has been conducted. This contributes to the search for effective antifungal agents, particularly against strains like Candida albicans (Guillon et al., 2009).
Safety And Hazards
Users should avoid breathing mist, gas, or vapors of “3-[Methyl(phenyl)amino]propan-1-ol”. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
“3-[Methyl(phenyl)amino]propan-1-ol” is a useful synthetic intermediate. It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities. It is also used to synthesize indolyl aryl propanamines as dual-acting norepinephrine and serotonin reuptake inhibitors . These applications suggest potential future directions in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
3-(N-methylanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMKEMGAKXEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)amino]propan-1-ol | |
CAS RN |
34579-44-7 |
Source


|
| Record name | 3-[methyl(phenyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)




![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)
![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)


![Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2539631.png)
![3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline](/img/structure/B2539634.png)

![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)
